2-Amino-5-(morpholinosulfonyl)benzenesulfonamide
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Overview
Description
2-AMINO-5-(MORPHOLINOSULFONYL)-1-BENZENESULFONAMIDE is a complex organic compound that features both amino and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-(MORPHOLINOSULFONYL)-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 2-amino-5-chlorobenzenesulfonamide with morpholine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-(MORPHOLINOSULFONYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-AMINO-5-(MORPHOLINOSULFONYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-AMINO-5-(MORPHOLINOSULFONYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-5-CHLOROBENZENESULFONAMIDE: Similar structure but with a chlorine atom instead of the morpholine group.
2-AMINO-5-NITROBENZENESULFONAMIDE: Contains a nitro group instead of the morpholine group.
2-AMINO-5-METHYLBENZENESULFONAMIDE: Features a methyl group instead of the morpholine group.
Uniqueness
The presence of the morpholine group in 2-AMINO-5-(MORPHOLINOSULFONYL)-1-BENZENESULFONAMIDE imparts unique properties, such as increased solubility and potential for specific biological interactions. This makes it distinct from other similar compounds and valuable for various applications.
Properties
Molecular Formula |
C10H15N3O5S2 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-amino-5-morpholin-4-ylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C10H15N3O5S2/c11-9-2-1-8(7-10(9)19(12,14)15)20(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6,11H2,(H2,12,14,15) |
InChI Key |
MIIWXIHRMQIIKV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)N)S(=O)(=O)N |
Origin of Product |
United States |
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